KHK2455
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KHK2455; KHK-2455; KHK 2455; |
Origin of Product |
United States |
Molecular Mechanism of Action and Targeted Interactions of Khk2455
Specificity and Potency of KHK2455 as an IDO1 Inhibitor
This compound is characterized by its high selectivity and potent inhibitory activity against IDO1. ascopubs.orgkyowakirin.combmj.combmj.comresearchgate.net This specificity is crucial for precisely targeting the intended enzymatic pathway without significantly affecting other related enzymes.
A distinguishing feature of this compound is its interaction profile with the IDO1 apo-enzyme. Unlike some other IDO1 inhibitors that may form a tertiary complex involving the IDO1 enzyme and its heme group, this compound directly inhibits the IDO1 apo-enzyme. ascopubs.orgbmj.combmj.comresearchgate.netresearchgate.netnih.gov This unique binding mode contributes to its mechanism of action.
This compound demonstrates a long-lasting and sustained inhibitory effect on IDO1 activity. ascopubs.orgkyowakirin.combmj.combmj.comresearchgate.netaacrjournals.org This prolonged inhibition is observed in preclinical and clinical settings, indicating its capacity for durable target modulation. ascopubs.orgkyowakirin.combmj.combmj.comresearchgate.net
Interaction Profile with IDO1 Apo-Enzyme
Enzymatic Inhibition Profile and Kynurenine (B1673888) Pathway Perturbation
The primary enzymatic target of this compound is IDO1, a key enzyme in the kynurenine pathway. Its inhibition leads to significant perturbations in the levels of tryptophan and its metabolites.
IDO1 is a cytosolic enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway, which is the oxidative catabolism of the essential amino acid tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine. cancer.govkyowakirin.comaacrjournals.orgnih.govbevital.nofrontiersin.orgnih.govnih.gov By binding to and inhibiting IDO1, this compound effectively blocks this conversion, thereby modulating the metabolic flux through the kynurenine pathway. cancer.gov
Inhibition of IDO1 by this compound leads to a dose-dependent reduction in kynurenine concentrations and the kynurenine to tryptophan ratio in plasma, indicating effective target engagement and pathway modulation. ascopubs.orgbmj.combmj.comresearchgate.netasco.org For instance, in studies, this compound demonstrated a median inhibition of 70.5% in plasma kynurenine concentration and 70.8% in the kynurenine:tryptophan ratio at a 100 mg dose on Day 15, relative to baseline. bmj.combmj.comresearchgate.net Furthermore, ex vivo stimulation assays have shown greater than 95% inhibition of kynurenine production at this compound doses of 10 mg or higher, confirming its potent impact on the enzymatic activity of IDO1. ascopubs.orgbmj.combmj.comresearchgate.netasco.org
Table 1: Impact of this compound on Kynurenine and Tryptophan Levels (Median Inhibition at 100 mg Dose, Day 15) bmj.combmj.comresearchgate.net
| Parameter | Median Inhibition (%) |
| Plasma Kynurenine Concentration | 70.5 |
| Plasma Kynurenine:Tryptophan Ratio | 70.8 |
| Ex Vivo Kynurenine Production (at ≥10 mg this compound) | >95 |
Modulation of Tryptophan to Kynurenine Conversion
Downstream Immunomodulatory Effects in Research Models
The enzymatic inhibition of IDO1 by this compound translates into significant immunomodulatory effects within research models, primarily by reversing the immunosuppressive environment often associated with elevated kynurenine pathway activity. cancer.govnih.gov
By decreasing kynurenine levels, this compound is observed to increase and restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes. cancer.govdovepress.com This restoration is critical as tryptophan depletion, a consequence of IDO1 activity, typically inhibits T-lymphocyte proliferation and activation, leading to immune suppression. cancer.gov Additionally, this compound has been shown to induce increased interferon (IFN) production and contribute to a reduction in tumor-associated regulatory T cells (Tregs), which are known to promote immune tolerance. cancer.govdovepress.com In preclinical models, this compound has demonstrated synergistic inhibition of tumor growth when combined with immune checkpoint inhibitors, highlighting its potential to enhance anti-tumor immunity by overcoming mechanisms of tumor immune evasion. kyowakirin.comnih.gov
Influence on Immune Cell Proliferation and Activation (e.g., Dendritic Cells, Natural Killer Cells, T Lymphocytes)
The primary impact of this compound's IDO1 inhibition is the increase and restoration of the proliferation and activation of several key immune cell types. This includes dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes cancer.gov. The depletion of tryptophan, a consequence of IDO1 overexpression in tumor cells and antigen-presenting cells (APCs), typically inhibits the proliferation and activation of T lymphocytes, thereby suppressing the immune system cancer.gov. By counteracting this, this compound helps to re-invigorate the anti-tumor immune response.
Mechanisms of Reduction in Regulatory T Cell (Treg) Activity
This compound contributes to immune system activation by causing a reduction in tumor-associated regulatory T cells (Tregs) cancer.gov. Tregs are a subset of T lymphocytes known for their immunosuppressive activity, which can hinder effective anti-tumor immunity within the tumor microenvironment accessh.org. By reducing Treg activity, this compound helps to alleviate this suppression, allowing effector immune cells to mount a more potent response against cancer cells.
Table 1: Effects of this compound on Key Immune Parameters
| Immune Parameter/Pathway | Effect of this compound | Research Findings |
| Immune Cell Proliferation | Increased/Restored | Increases and restores proliferation of dendritic cells, natural killer cells, and T lymphocytes. cancer.gov |
| Immune Cell Activation | Increased/Restored | Increases and restores activation of dendritic cells, natural killer cells, and T lymphocytes. cancer.gov |
| Interferon (IFN) Production | Increased | Induces increased interferon (IFN) production. cancer.gov |
| Regulatory T Cell (Treg) Activity | Reduced | Causes a reduction in tumor-associated regulatory T cells (Tregs). cancer.gov |
| Kynurenine Production | Inhibited | Preclinical models showed >95% inhibition in kynurenine production at ≥10 mg this compound. scispace.com |
Investigating the Tryptophan-Kynurenine-Aryl Hydrocarbon Receptor (Trp-Kyn-AhR) Axis Modulation
The tryptophan-kynurenine-aryl hydrocarbon receptor (Trp-Kyn-AhR) axis is a significant pathway involved in immunosuppression, particularly in the tumor microenvironment nih.govresearchgate.net. Indoleamine 2,3-dioxygenase 1 (IDO1) is a principal enzyme in tryptophan catabolism, converting tryptophan to kynurenine nih.gov. Kynurenine, in turn, can act as a potent agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor expressed in many immune cells nih.govnih.govmdpi.comresearchgate.net. Activation of AhR by kynurenine can lead to various immunomodulatory effects, including the promotion of regulatory T cell development and the inhibition of interferon-beta signaling in dendritic cells nih.gov. This compound's role as an IDO1 inhibitor directly modulates this axis by decreasing kynurenine levels cancer.gov.
Exploration of AhR Agonism Avoidance by this compound's Novel Mechanism
Many conventional IDO inhibitors, due to their structural similarity to tryptophan, can inadvertently activate AhR downstream of IDO, leading to a positive feedback activation of IDO and potentially confounding the desired therapeutic effects onclive.com. This compound, however, is noted for its novel mechanism of action that reportedly avoids inadvertent AhR agonism onclive.com. This is achieved because this compound targets the apo form of IDO1, which lacks heme onclive.com. This selective binding mechanism contributes to its high target selectivity and durable target engagement researchgate.net.
Interplay with Immunosuppressive Signaling Pathways in the Tumor Microenvironment
The tumor microenvironment (TME) is characterized by a complex network of interactions that often promote immunosuppression, hindering effective anti-tumor immune responses bmj.comuga.edusemanticscholar.orgnih.gov. The Trp-Kyn-AhR pathway is a key mediator of this immunosuppression nih.govresearchgate.net. By inhibiting IDO1 and consequently reducing kynurenine levels, this compound disrupts this immunosuppressive signaling. The activation of IDO1 depletes tryptophan and produces kynurenine, which induces T cell anergy and suppresses tumor control by the immune system patsnap.com. This compound's ability to decrease kynurenine in tumor cells helps to restore the proliferation and activation of immune cells, thereby activating the immune system which is often suppressed in various cancers cancer.gov. This interplay contributes to inhibiting the growth of IDO1-expressing tumor cells cancer.gov.
Preclinical Research and Experimental Model Systems for Khk2455
In Vitro Cellular Models for IDO1 Activity and KHK2455 Characterization
Cellular assays are fundamental in evaluating the potency and selectivity of this compound and understanding its impact on immune cell behavior.
This compound has been identified as a novel, highly potent, and selective oral IDO1 inhibitor nih.govascopubs.orgbmj.comresearchgate.net. Unlike some other inhibitors, this compound demonstrates long-lasting and potent activity by inhibiting the IDO-1 apo-enzyme ascopubs.orgbmj.comresearchgate.net. In ex vivo stimulation assays, this compound exhibited potent dose-dependent inhibition of IDO activity, leading to greater than 95% inhibition in kynurenine (B1673888) production at concentrations of 10 mg or higher ascopubs.orgbmj.comresearchgate.netdovepress.com. This robust inhibition confirms its strong target modulation capabilities in a cellular context.
IDO1 plays a critical role in immunosuppression by depleting tryptophan, an essential amino acid for T-lymphocyte proliferation and activation, and by producing kynurenine, which suppresses the immune system cancer.gov. By inhibiting IDO1 and consequently decreasing kynurenine levels in tumor cells, this compound has been shown to increase and restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes cancer.gov. Furthermore, this compound induces increased interferon (IFN) production and contributes to a reduction in tumor-associated regulatory T cells (Tregs) cancer.gov. This modulation of immune cell function is crucial for reversing the immunosuppressive environment often found in tumors.
Cell-Based Assays for Inhibitor Potency and Selectivity
In Vivo Models of Immunosuppression and Tumor Progression
In vivo studies are essential for assessing the systemic effects of this compound and its ability to influence tumor growth and immunological responses within a living organism.
Syngeneic mouse tumor models, which involve implanting tumor cells into immunocompetent mice of the same genetic background, are particularly valuable for evaluating immunotherapies due to their intact immune systems [Previous search 21]. This compound has been shown to inhibit kynurenine production in preclinical models and demonstrates synergistic inhibition of tumor growth when combined with immune checkpoint inhibitors in mouse tumor models [Previous search 4]. In animal models of post-transplant lymphoproliferative disorder (PTLD), this compound (formerly HTX-201) reduced both viremia and B cell transformation, highlighting its role in conditions linked to Epstein-Barr virus (EBV) infection where IDO1 upregulation occurs [Previous search 9]. Preclinical studies generally indicate that IDO1 inhibition can lead to the reactivation of anticancer immune responses in animal tumor models [Previous search 6].
In preclinical settings, this compound has demonstrated its capacity to inhibit tumor growth, particularly when used in combination strategies. For instance, this compound (as HTX-201) was utilized in a study that revealed its ability to block Epstein-Barr virus (EBV)-driven B-cell transformation both in vitro and in vivo, a process critical for the establishment and maintenance of latent EBV infection [Previous search 9]. The synergistic inhibition of tumor growth in mouse tumor models with immune checkpoint inhibitors further underscores its potential in reducing tumor burden [Previous search 4].
Syngeneic Mouse Tumor Models for Antitumor Immunological Responses
Combination Research Strategies in Preclinical Settings
Preclinical research with this compound has strongly emphasized combination strategies, recognizing the multifaceted nature of the tumor microenvironment and the potential for enhanced therapeutic efficacy. This compound has shown synergy with mogamulizumab, an anti-CCR4 monoclonal antibody, in preclinical models ascopubs.orgbmj.comresearchgate.net. This combination has been investigated to leverage both IDO1 inhibition and enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) activity ascopubs.orgbmj.comresearchgate.netnih.gov.
The broader strategy of combining IDO inhibitors with immunotherapies, such as checkpoint blockers targeting cytotoxic T lymphocyte-associated protein 4 (CTLA4) or programmed cell death protein 1 (PD-1), has consistently yielded synergistic effects in preclinical studies, leading to improved control of cancer burden and enhanced survival [Previous search 6, Previous search 16]. This approach aims to overcome immunosuppressive mechanisms in the tumor microenvironment. Furthermore, research suggests that dual inhibition of IDO1 and tryptophan 2,3-dioxygenase-2 (TDO2), especially when combined with anti-PD1 therapy, can significantly improve survival in mouse models of lung cancer by reducing tumor growth and enhancing the immune response [Previous search 18]. While this compound is a selective IDO1 inhibitor, these findings provide a broader context for the rationale behind combination therapies involving IDO pathway modulation.
Pharmacological Characterization in Translational Research Models
Exposure-Response Relationships in Biological Systems
Understanding the relationship between the exposure to KHK2455 and its biological effects is fundamental to its pharmacological characterization.
The concentrations of this compound in plasma have been measured in clinical studies nih.gov. These measurements revealed that plasma this compound concentrations achieved steady state by Day 8 of administration nih.gov. Furthermore, the concentrations demonstrated a dose-dependent increase, indicating predictable pharmacokinetics across tested dose levels nih.gov.
A significant correlation has been observed between this compound exposure and the modulation of IDO activity biomarkers. Potent and dose-dependent inhibition of IDO activity was evident in plasma samples from subjects receiving this compound nih.gov. Specifically, a 67% inhibition in kynurenine (B1673888) (Kyn) concentrations and a 66% inhibition in the kynurenine-to-tryptophan (Kyn:Trp) ratio were observed compared to baseline levels nih.gov.
A population pharmacokinetic-pharmacodynamic (PK-PD) model was established to further characterize the relationship between this compound exposure and its pharmacodynamic response in patients with advanced solid tumors google.com. This model demonstrated that the Kyn:Trp ratio decreased with increasing this compound dose, reaching a constant nadir at higher doses, confirming the exposure-dependent suppression of IDO1 activity google.com.
Table 1: Observed Inhibition of IDO Activity by this compound in Plasma
| Biomarker | Inhibition Compared to Baseline | Source |
| Kynurenine Concentration | 67% | nih.gov |
| Kynurenine:Tryptophan Ratio | 66% | nih.gov |
Quantification of this compound Levels in Biological Matrices
Target Engagement Assessment in Preclinical and Translational Models
Target engagement studies confirm that a compound interacts with its intended biological target in a living system, leading to the desired pharmacological effect.
Kynurenine (Kyn) and tryptophan (Trp) levels, and particularly their ratio (Kyn:Trp), serve as crucial pharmacodynamic (PD) markers for assessing IDO1 activity. IDO1 is a rate-limiting enzyme that converts Trp to Kyn, and its inhibition is expected to decrease Kyn levels and the Kyn:Trp ratio google.com. In studies with this compound, plasma Kyn and Trp concentrations were routinely measured to evaluate the compound's impact on the IDO1 pathway google.com. This compound was shown to suppress Kyn production in a dose-dependent and sustained manner, indicating effective target engagement nih.gov.
Table 2: Impact of this compound on Key Pharmacodynamic Markers
| Marker | Observed Effect with this compound | Source |
| Plasma Kynurenine Levels | Decreased (dose-dependent) | nih.govgoogle.com |
| Plasma Tryptophan Levels | Not significantly changed (implied from Kyn:Trp ratio decrease) | google.com |
| Kynurenine:Tryptophan Ratio | Decreased (dose-dependent) | nih.govgoogle.com |
Beyond in vivo measurements, ex vivo stimulation assays have been employed to directly assess the inhibitory effect of this compound on kynurenine production nih.gov. These assays provide a direct measure of the compound's ability to modulate IDO1 activity in a controlled environment. Results from such assays demonstrated a significant inhibition of kynurenine production, with greater than 95% inhibition observed at a this compound dose of 10 mg nih.gov. This high level of inhibition in ex vivo settings further confirmed the potent target modulation by this compound nih.gov.
Table 3: Ex Vivo Inhibition of Kynurenine Production by this compound
| This compound Dose | Kynurenine Production Inhibition (Ex Vivo) | Source |
| 10 mg | >95% | nih.gov |
Evaluation of Kynurenine and Tryptophan Levels as Pharmacodynamic Markers
Development and Validation of Biomarkers for IDO1 Pathway Modulation
The development and validation of reliable biomarkers are crucial for monitoring the pharmacological effects of IDO1 inhibitors like this compound. The Kyn:Trp ratio has emerged as a well-established and widely used biomarker for assessing IDO1 activity and cell-mediated immune activation. Its utility stems from the fact that IDO1 is the rate-limiting enzyme in the conversion of tryptophan to kynurenine, and changes in this ratio directly reflect the enzyme's activity google.com.
In the context of this compound, the consistent and dose-dependent reduction in the Kyn:Trp ratio observed in plasma samples validates this marker for monitoring IDO1 pathway modulation nih.govgoogle.com. Clinical studies involving this compound have also aimed to assess both peripheral and intratumor biomarkers to gain a comprehensive understanding of the compound's impact on the IDO1 pathway and the immune microenvironment. The correlation between changes in these peripheral markers and the direct inhibition of IDO1 activity underscores their utility in translational research for this compound nih.govgoogle.com.
Advanced Research Methodologies and Analytical Approaches for Khk2455 Studies
Characterization of KHK2455 and its Interactions with IDO1
The characterization of this compound involves a suite of analytical techniques to confirm its chemical identity, assess its purity, and understand its binding mechanisms with IDO1.
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of chemical compounds like this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, are routinely employed. HRMS provides precise mass-to-charge ratio measurements, which are critical for determining the exact molecular formula of a compound and identifying potential fragments, thereby confirming its elemental composition and molecular weight. nih.govresearchgate.net NMR spectroscopy, on the other hand, yields detailed information about the connectivity of atoms and the three-dimensional structure of the molecule by analyzing the magnetic properties of atomic nuclei. nih.govmdpi.com For novel compounds, ¹H and ¹³C NMR spectra provide characteristic chemical shifts, coupling constants, and integration values that are unique to a specific molecular structure, allowing for unambiguous identification. mdpi.com While specific spectroscopic data for this compound are not publicly disclosed, these techniques are essential for verifying its identity and ensuring compliance with purity standards in research and development.
Purity validation and impurity profiling are critical steps in the development and study of any pharmaceutical compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS/MS) is a primary analytical method for these purposes. jpionline.orgeuropeanreview.org HPLC-MS combines the separation power of liquid chromatography, which separates components based on their differential interaction with a stationary phase, with the detection capabilities of mass spectrometry, which identifies compounds based on their mass-to-charge ratio. europeanreview.orgijper.org This hyphenated technique allows for the precise quantification of this compound and the detection and characterization of any impurities or degradation products present in the sample. jpionline.orgijper.org Purity of this compound is typically reported as greater than 98%. Method validation for HPLC-MS/MS includes assessing parameters such as specificity, linearity, sensitivity, accuracy, precision, and robustness to ensure reliable and reproducible results. jpionline.orgijper.orgmdpi.com
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)
Quantitative Measurement of Tryptophan Catabolites in Research Contexts
Given this compound's mechanism of action as an IDO1 inhibitor, the quantitative measurement of tryptophan and its catabolites, particularly kynurenine (B1673888), is paramount in research contexts to evaluate the compound's efficacy and understand its biological impact.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS or UHPLC-MS/MS) stands as the gold standard for the quantitative analysis of tryptophan (Trp) and kynurenine (Kyn) in diverse biological matrices, including serum, plasma, cerebrospinal fluid, and tissue samples. researchgate.netresearchgate.netoup.comtandfonline.comnih.govacs.orgbiorxiv.org The methodology typically involves several key steps:
Sample Preparation: Biological samples often undergo protein precipitation, commonly using methanol, to remove interfering proteins before chromatographic separation. researchgate.netoup.com
Chromatographic Separation: Analytes are separated on a reversed-phase analytical column (e.g., C18) using gradient elution. researchgate.netresearchgate.nettandfonline.com
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in electrospray ionization (ESI) mode, which offers high sensitivity and specificity. researchgate.nettandfonline.com Specific mass transitions (m/z) are monitored for each analyte and its corresponding internal standard. For instance, common transitions include m/z 205.1→188.1 for tryptophan and m/z 209.1→146.1 for kynurenine. researchgate.net
Internal Standards: Stable-isotope-labeled internal standards (e.g., kynurenine-(¹³C₄, ¹⁵N)) are incorporated during sample preparation to account for matrix effects and ensure accurate quantification. researchgate.netresearchgate.nettandfonline.comacs.orgbiorxiv.org
The sensitivity of these methods allows for the quantification of Trp and Kyn at low physiological concentrations. Typical lower limits of quantification (LLOQ) for Trp and Kyn in serum can range from 0.5 µg/mL to 0.55 ng/mL. researchgate.netresearchgate.netnih.gov
Table 1: Typical LC-MS/MS Parameters for Tryptophan and Kynurenine Quantification
| Analyte | m/z (Precursor Ion) | m/z (Product Ion) | LLOQ Range (Serum) |
| Tryptophan | 205.1 | 188.1 | 0.5-0.55 ng/mL |
| Kynurenine | 209.1 | 146.1 | 0.5-0.55 ng/mL |
Ensuring standardization and reproducibility is paramount in metabolomic analyses, particularly for the tryptophan pathway, to generate reliable and comparable data across studies. Key considerations include:
Method Validation: Rigorous validation of analytical methods is essential, encompassing selectivity, linearity, sensitivity, accuracy, and precision. jpionline.orgijper.orgmdpi.com
Precision and Accuracy: Reproducibility is typically assessed through intra-day and inter-day precision and accuracy measurements. Acceptable criteria for precision (expressed as coefficient of variation, CV%) are generally ≤15% (≤20% at the lower limit of quantification), and for accuracy, 80-120% (85-115% for LLOQ). mdpi.comacs.org
Internal Standards and Normalization: The consistent use of stable-isotope-labeled internal standards is critical to minimize variability introduced by sample preparation and matrix effects. researchgate.netresearchgate.nettandfonline.comacs.orgbiorxiv.org Furthermore, data normalization techniques, such as Systematical Error Removal using Random Forest (SERRF), are applied to reduce systematic errors and enhance data quality and reproducibility in untargeted metabolomics. diva-portal.orgacs.org
Standardized Protocols: Adherence to standardized protocols for sample collection, handling, storage, and analysis is vital to minimize pre-analytical and analytical variability. jogh.org Such standardization is crucial for reducing heterogeneity between studies and establishing widely applicable biomarkers for disease monitoring and drug development. jogh.org
Analytical Methods for Kynurenine and Tryptophan in Biological Samples
Computational and Structural Biology Approaches
Computational and structural biology approaches play a pivotal role in understanding the molecular basis of this compound's interaction with IDO1 and in guiding the design of more effective inhibitors. These methodologies leverage advanced computing power and experimental structural data to provide atomic-level insights.
Molecular Docking and Dynamics Simulations: Computational methods, including molecular docking and molecular dynamics (MD) simulations, are employed to predict and refine the binding modes of this compound within the active site of IDO1. molecular-modelling.ch These simulations can elucidate the specific interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) between the inhibitor and amino acid residues of the enzyme, as well as conformational changes induced upon binding.
X-ray Crystallography: Co-crystal structures of IDO1 in complex with inhibitors are invaluable for experimentally validating predicted binding modes and providing high-resolution structural insights into the mechanism of inhibition. molecular-modelling.chresearchgate.net Such structures reveal the precise orientation of the inhibitor within the enzyme's active site and can highlight key residues involved in binding and catalysis. For instance, IDO1 contains a heme binding pocket within its larger C-terminal domain, and some inhibitors are known to interact with or displace the heme group. researchgate.netaai.orgnih.gov
Fragment-Based Drug Design and Free Energy Calculations: Computational drug design efforts, including fragment-based approaches, are used to rationally design and optimize IDO1 inhibitors. molecular-modelling.ch Methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) are employed to calculate binding free energies, providing a quantitative measure of inhibitor affinity and guiding lead optimization. molecular-modelling.ch These approaches help in understanding the determinants of IDO1 inhibition and inform the design of next-generation compounds.
Theoretical Implications and Future Research Directions for Khk2455 and Ido1 Inhibition
Re-evaluating the Role of IDO1 in Tumourigenesis: Context-Dependency and Beyond
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.govwikipedia.orgfrontiersin.org In the context of cancer, aberrant activation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the tumor microenvironment (TME). cancer.govnih.govnih.gov This metabolic shift induces effector T cell anergy, enhances regulatory T (Treg) cell function, and suppresses the activity of NK cells and dendritic cells, thereby creating an immunosuppressive milieu that enables tumor cells to evade immune surveillance. cancer.govnih.govwikipedia.orgnih.govaai.org High expression of IDO1 in tumor cells has been correlated with a worse clinical prognosis in various cancers, including colorectal, ovarian, endometrial, and hepatocellular carcinomas. nih.gov
However, the role of IDO1 in tumorigenesis is increasingly recognized as context-dependent, influenced by factors within the local tumor microenvironment. researchgate.net While IDO1's primary role in immunosuppression via tryptophan depletion and kynurenine production (which activates the aryl hydrocarbon receptor, AhR) is well-established, its influence extends beyond direct immune cell suppression. nih.govfrontiersin.orgnih.govdovepress.com Emerging evidence suggests that IDO1 also contributes to tumor neovascularization by subverting local innate immunity, mediated by a unique myeloid cell population termed IDO1-dependent vascularizing cells (IDVCs). frontiersin.org This newly recognized function aligns IDO1 with other cancer hallmark functionalities, such as tumor-promoting inflammation, immune escape, altered cellular metabolism, and metastasis. frontiersin.org
Rational Design of Combination Immunotherapeutic Strategies with KHK2455
The limited efficacy of IDO1 inhibition as a monotherapy underscores the importance of rational combination strategies. This compound, as a selective IDO1 inhibitor, is being investigated for its potential to enhance anti-tumor immunity when combined with other anti-cancer therapies. aacrjournals.org
This compound has been evaluated in combination with immune checkpoint inhibitors, such as avelumab (an anti-PD-L1 antibody) and mogamulizumab (an anti-CCR4 monoclonal antibody). aacrjournals.orgascopubs.orgbmj.comkyowakirin.comresearchgate.net Preclinical models demonstrated synergy between this compound and mogamulizumab. ascopubs.orgbmj.com Clinical trials have shown that this compound in combination with mogamulizumab was well-tolerated, suppressed kynurenine production in a dose-dependent and sustained manner, and exhibited early signals of anti-tumor activity in patients with advanced solid tumors. ascopubs.org Similarly, a Phase 1 study of this compound in combination with avelumab in advanced urothelial carcinoma is exploring the complementary action of IDO1 inhibition and PD-L1 checkpoint inhibition. aacrjournals.orgmycancergenome.org
The rationale behind these combinations is to address multiple immunosuppressive pathways simultaneously. While IDO1 depletes tryptophan and generates immunosuppressive kynurenine metabolites, checkpoint inhibitors like PD-1/PD-L1 block inhibitory signals on T cells, thereby enhancing T cell activity. aacrjournals.orgnih.govwikipedia.orgdovepress.com By combining these mechanisms, the aim is to create a more permissive tumor microenvironment for immune cell activation and tumor eradication.
A significant challenge in IDO1 inhibition is the potential for pathway redundancy, particularly with Tryptophan 2,3-dioxygenase (TDO2). dovepress.comresearchgate.netascopubs.orgnih.gov TDO2, like IDO1, catalyzes the conversion of tryptophan to kynurenine and can play a compensatory role in tryptophan metabolism, especially in the absence of IDO1 activity. frontiersin.orgdovepress.comresearchgate.net TDO2 is predominantly expressed in the liver but its aberrant upregulation has been detected in various malignancies, and it can contribute to immunosuppression in the tumor microenvironment. frontiersin.orgdovepress.comresearchgate.net
Therefore, a key future research direction involves the exploration of dual inhibition strategies targeting both IDO1 and TDO2 to achieve maximal suppression of the kynurenine pathway and overcome potential resistance mechanisms. dovepress.comresearchgate.netascopubs.orgnih.gov Dual IDO1/TDO2 inhibitors, such as CMG017 and CB548, have been described to potently suppress the kynurenine pathway and show promising anti-tumor efficacy, including overcoming resistance to immune checkpoint inhibitors in preclinical models. researchgate.net While this compound is described as a selective IDO1 inhibitor aacrjournals.orgascopubs.orgbmj.comcancer.gov, the concept of dual inhibition suggests that future iterations or combination approaches might consider targeting TDO2 alongside IDO1 for a more comprehensive blockade of tryptophan catabolism, particularly in tumors where TDO2 expression is significant. dovepress.comascopubs.orgresearchgate.net
Beyond established immune checkpoint inhibitors, future research will likely explore the synergistic potential of this compound with emerging immunotherapy modalities. The goal is to identify novel combinations that can further enhance anti-tumor responses and address resistance mechanisms.
The immunosuppressive effects of the kynurenine pathway extend to various immune cell types and signaling pathways. By reducing kynurenine levels, IDO1 inhibition can potentially synergize with therapies that:
Target other immune checkpoints: While PD-1/PD-L1 and CTLA-4 are common targets, new checkpoints (e.g., LAG-3) are being investigated, and IDO1 inhibition could complement their blockade. nih.govnih.govamegroups.org
Modulate the tumor microenvironment (TME): IDO1 contributes to an immunosuppressive TME by affecting not only immune cells but also promoting neo-angiogenesis and influencing stromal cells. frontiersin.orgnih.gov Combinations with agents that remodel the TME, such as those targeting cancer-associated fibroblasts or specific growth factors, could be beneficial. researchgate.net
Enhance T cell infiltration and function: Strategies like adoptive cell therapies (e.g., CAR T cells) or cancer vaccines aim to introduce or activate tumor-specific T cells. IDO1 inhibition could create a more favorable environment for these T cells to survive, proliferate, and exert their effector functions within the tumor. cancer.govnih.gov
Target downstream kynurenine-AhR signaling: Since kynurenine activates the AhR, which promotes immune tolerance, therapies that directly interfere with AhR signaling could synergize with IDO1 inhibition. nih.govdovepress.comresearchgate.net
The ongoing development programs for IDO1 inhibitors, including this compound, often involve combination with various anti-cancer therapies to explore their ability to enhance anti-tumor immunity and overcome tumor immune evasion. aacrjournals.org
Exploration of Dual Inhibition of IDO1 and Tryptophan 2,3-Dioxygenase-2 (TDO2)
Identification and Validation of Predictive Biomarkers for Biological Response to IDO1 Inhibition
The varied clinical outcomes observed with IDO1 inhibitors highlight the critical need for identifying and validating predictive biomarkers to stratify patients who are most likely to respond to IDO1 inhibition. crownbio.comascopubs.org Biomarkers can guide personalized treatment approaches and improve clinical trial success rates.
Metabolic profiling, particularly the assessment of tryptophan and kynurenine levels, is a direct measure of IDO1 activity and holds significant promise as a predictive biomarker. IDO1 catalyzes the conversion of tryptophan to kynurenine, making the kynurenine/tryptophan (Kyn/Trp) ratio a key indicator of enzyme activity. cancer.govnih.govnih.gov
In preclinical research, metabolic profiling has demonstrated its utility:
Direct Pharmacodynamic Readout: Inhibition of IDO1 leads to a reduction in kynurenine levels and an altered metabolite profile within the kynurenine pathway. nih.govfrontiersin.org Studies have shown that IDO1 inhibitors can achieve significant reductions in intratumoral kynurenine concentrations. frontiersin.org
Patient Stratification: Preclinical models suggest that patients with high IDO1 expression and a high Kyn/Trp ratio might be more responsive to IDO1 inhibition. crownbio.comnih.gov For instance, in human epithelial ovarian cancers, high IDO1 expression correlated with a reduced number of CD8+ tumor-infiltrating lymphocytes (TILs) and a higher Kyn/Trp ratio in the tumor microenvironment. nih.gov
Adaptive Metabolic Consequences: Metabolic profiling can also reveal adaptive changes in the tumor microenvironment in response to IDO1 blockade. For example, inhibition of IDO1 in preclinical models of ovarian cancer led to intratumoral accumulation of metabolites within the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), TCA, and purine/pyrimidine pathways, which could subsequently constrain anti-tumor immune responses. nih.gov This suggests that monitoring these metabolic shifts could inform strategies to counteract resistance. nih.gov
Functional cell-based assays for IDO1 activity, using sources like malignant ascites, are also proposed as diagnostic tools to select patients most likely to respond, as they can determine the modulation of tryptophan-catabolizing activity by IDO1 inhibitors ex vivo prior to therapy. frontiersin.org
Immunohistochemistry (IHC) is a widely used method for detecting the expression of IDO1 protein in human tissues, offering a direct visual assessment of its presence in tumor cells and immune infiltrates. mdpi.comasco.orgnih.govaacrjournals.org
Key findings regarding IHC detection of IDO1 expression include:
Prevalence and Prognostic Value: IDO1 is expressed in a variety of human cancers, including lung, ovarian, melanoma, gastric, pancreatic, and breast cancers. mdpi.comasco.orgnih.govaacrjournals.org High IDO1 expression is frequently associated with more rapid disease progression and poor prognosis in multiple cancer types, as it contributes to immune suppression and facilitates tumor survival. nih.govmdpi.comasco.orgaacrjournals.org
Tumor Microenvironment Localization: IDO1 expression can be found in tumor cells, macrophages, dendritic cells, lymphocytes, endothelial cells, and stromal cells within the tumor microenvironment. mdpi.com
Biomarker Potential: The presence of IDO1 expression, particularly at high levels, could serve as a potential biomarker for selecting patients who might benefit from IDO1 inhibitor-based treatment regimens. asco.orgnih.gov Studies have developed and standardized IHC-based methods for specific detection of IDO1 protein in human tissues to support clinical development. asco.org
Limitations: Despite its potential, challenges exist, including the dynamic nature of IDO1 expression, the lack of a clear threshold for "positivity," and tumor heterogeneity. ascopubs.orgnih.gov Some studies suggest that basal IDO1 gene expression alone may not be sufficient, and functional activity after interferon-gamma (IFNγ) stimulation might be a more accurate indicator of responsiveness to IDO1 inhibitors. frontiersin.org
Integrating IHC detection of IDO1 expression with other biomarkers, such as metabolic profiling or the presence of tumor-infiltrating lymphocytes, may provide a more comprehensive approach to patient stratification and prediction of response to IDO1 inhibition. crownbio.comascopubs.orgnih.govamegroups.org
Metabolic Profiling for Patient Stratification in Preclinical Research
Exploration of Novel Mechanisms of Action and Potential Off-Target Interactions
The primary mechanism of action for this compound involves the potent and selective inhibition of the IDO1 apo-enzyme, leading to a reduction in kynurenine production. kyowakirin.combmj.com This inhibition subsequently promotes the proliferation and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and T lymphocytes, while also increasing interferon production and reducing tumor-associated regulatory T cells (Tregs). cancer.gov Beyond this direct enzymatic inhibition, future research into this compound and IDO1 inhibition should delve deeper into more nuanced and novel mechanisms of action.
One critical area for exploration involves the downstream signaling effectors influenced by IDO1-mediated tryptophan metabolism. Tryptophan depletion, a consequence of IDO1 activity, is known to activate general control nonderepressible 2 (GCN2), a serine/threonine kinase that senses amino acid deficiency. onclive.comnih.gov Activation of GCN2 can lead to reduced protein production and apoptosis of effector T cells. onclive.com Conversely, IDO1 inhibition by compounds like this compound could mitigate these effects, thereby sustaining effector T cell function. Another significant pathway is the mammalian target of rapamycin (B549165) (mTOR), a master regulator of metabolism. IDO-mediated tryptophan metabolism has been shown to inhibit mTOR, signaling low tryptophan supply and impacting immune cell proliferation and activation. onclive.comnih.gov Understanding how this compound precisely modulates the GCN2 and mTOR pathways could reveal additional therapeutic avenues and optimize its application.
Furthermore, the aryl hydrocarbon receptor (AhR), a transcription factor that controls the function of a plethora of immune cells, is activated by IDO-mediated tryptophan metabolites. onclive.comnih.gov The I3P pathway, a component of tryptophan metabolism, plays an immunomodulatory role by mediating AhR activity, which can recruit myeloid-derived suppressor cells (MDSCs) and increase Treg infiltration into tumors, thereby promoting tumor progression. nih.gov Investigating this compound's influence on AhR activation and its downstream effects on immune cell differentiation and function could uncover novel immunomodulatory mechanisms. The diverse mechanisms of action observed among tryptophan mimetic-type IDO1 inhibitors suggest that a comprehensive understanding of these varied modes could facilitate the development of even more active and targeted compounds. nih.gov
Regarding potential off-target interactions, while this compound is characterized as a selective IDO1 inhibitor kyowakirin.comresearchgate.net, the comprehensive assessment of off-target effects is a continuous and crucial aspect of drug development. Future research should systematically explore any unintended interactions with other enzymes or cellular pathways. Methodologies such as computational docking to predict binding affinities across homologous proteins, followed by validation through competitive binding assays and structural analog studies, could be employed to optimize this compound's selectivity and minimize potential off-target effects. Quantifying off-target toxicity is essential for a complete understanding of a drug's profile and for designing effective combination therapies. uri.eduresearchgate.net Tailoring therapeutic regimens to reduce off-target effects is a key consideration for rational drug design. nih.gov
Development of Personalized Approaches in Immunometabolism Research Through this compound Insights
The burgeoning field of immunometabolism emphasizes the intricate interplay between the immune system and metabolic processes, highlighting how metabolic pathways influence various immune cell subsets in both health and disease. nih.govimmunologyresearchjournal.com Insights gained from this compound's mechanism of IDO1 inhibition are pivotal for advancing personalized medicine approaches in oncology and other immunometabolic disorders.
The efficacy of IDO1 inhibition can be influenced by patient-specific factors, including genetic polymorphisms, the unique characteristics of their immune system, and the heterogeneity of their tumors. nih.gov Understanding these variables is crucial for developing rational and effective therapeutic regimens. For instance, the context-dependent role of IDO1 in tumorigenesis, which varies based on host and tumor interaction, underscores the necessity for personalized strategies. researchgate.net this compound has been investigated in clinical trials, often in combination with other immunotherapeutic agents such as avelumab (an anti-PD-L1 antibody) or mogamulizumab (an anti-CCR4 monoclonal antibody). kyowakirin.comresearchgate.netmdpi.commdpi.com The observed responses in these trials, such as disease stabilization in a subset of patients, suggest that this compound's impact on the IDO1 pathway can be leveraged in specific patient populations. bmj.comresearchgate.net
Future research should focus on identifying biomarkers that predict patient response to this compound, either as a monotherapy or in combination. This could involve analyzing baseline tryptophan and kynurenine levels, IDO1 expression in tumor cells and the tumor microenvironment, or the functional status of specific immune cell subsets. cancer.govbmj.comnih.gov Advanced techniques, such as organoid methods that allow for the propagation of human tumor biopsies in vitro, can facilitate the establishment of large tumor biobanks. These biobanks can then be used to test drug responses in a patient-specific manner, paving the way for truly personalized medicine approaches. mdpi.com
The detailed understanding of energy metabolism and its impact on immune cell function, as revealed through studies of IDO1 inhibitors like this compound, is fundamental for developing tailor-made immunotherapies. immunologyresearchjournal.com This includes not only predicting who will respond to IDO1 inhibition but also designing optimal combination therapies that exploit the metabolic vulnerabilities of cancer cells and the immune system. By integrating insights from this compound's effects on tryptophan metabolism with individual patient profiles, researchers can move towards precision immunometabolism, where therapeutic strategies are fine-tuned to maximize efficacy and minimize adverse effects for each patient.
Q & A
Q. How can researchers differentiate artifact signals from true biological activity in this compound assays?
- Methodological Answer : Include counter-screens (e.g., fluorescence interference assays) and orthogonal validation (e.g., SPR for binding kinetics). Replicate results across independent labs to rule out batch effects .
Tables for Key Comparisons
| Parameter | In Vitro Findings | In Vivo Findings | Resolution Strategy |
|---|---|---|---|
| Bioavailability | 80% (cell culture) | 35% (murine model) | Adjust formulation (e.g., nanoemulsions) |
| Half-life (t₁/₂) | 6 hrs | 2 hrs | Conduct CYP450 inhibition assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
